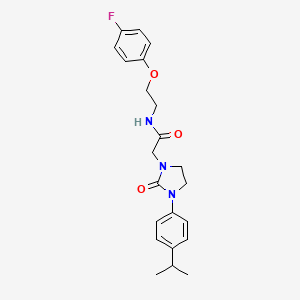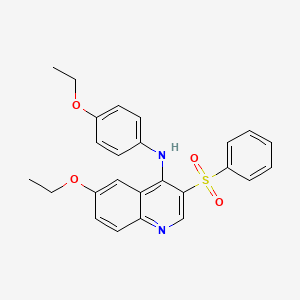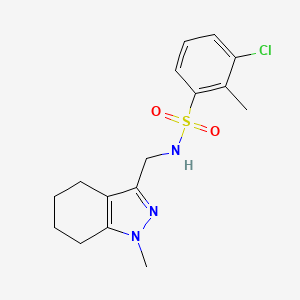
1-フェニル-3-(1-(ピリジン-2-イル)ピロリジン-3-イル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” is characterized by a pyrrolidine ring linked to a phenyl group and a pyridine group . The pyrrolidine ring is non-planar, a phenomenon called “pseudorotation”, which allows increased three-dimensional (3D) coverage .作用機序
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its structural configuration .
実験室実験の利点と制限
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is also stable and can be stored for long periods. However, one limitation of using 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. One area of interest is the development of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea analogs with improved properties. Another area of interest is the study of the mechanism of action of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea and its effects on various cellular processes. Additionally, 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can be studied for its potential use as a catalyst in organic synthesis.
Conclusion
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has been synthesized through a multi-step process involving the reaction of pyridine and pyrrolidine with phenyl isocyanate. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has shown potential applications in various fields of scientific research, including antitumor, anti-inflammatory, and antimicrobial properties. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has also been shown to have neuroprotective effects and can be used in the treatment of neurological disorders. 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in aqueous solutions. There are several future directions for the research on 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, including the development of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea analogs with improved properties and the study of its mechanism of action.
合成法
1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is synthesized through a multi-step process involving the reaction of pyridine and pyrrolidine with phenyl isocyanate. The first step involves the reaction of pyridine and pyrrolidine with phenyl isocyanate in the presence of a catalyst to form a substituted urea intermediate. The intermediate is then treated with a reducing agent to form 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. The reaction conditions and the purity of the starting materials play a crucial role in the yield and purity of the final product.
科学的研究の応用
抗増殖活性
1-フェニル-3-(4-(ピリジン-3-イル)フェニル)尿素誘導体の新しいシリーズが合成され、9つの異なる癌の種類の国立癌研究所(NCI)-60ヒト癌細胞株に対するin vitro抗増殖スクリーニングに供されました . これは、「1-フェニル-3-(1-(ピリジン-2-イル)ピロリジン-3-イル)尿素」が癌の研究および治療に潜在的に使用できることを示唆しています .
インドール誘導体の生物学的可能性
インドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV、抗酸化、抗菌、抗結核、抗糖尿病、抗マラリア、抗コリンエステラーゼ活性など、さまざまな生物学的活性を有しています . 「1-フェニル-3-(1-(ピリジン-2-イル)ピロリジン-3-イル)尿素」はインドール誘導体であるため、これらの研究分野で潜在的に使用できます .
除草活性
「1-フェニル-3-(1-(ピリジン-2-イル)ピロリジン-3-イル)尿素」は、除草剤の開発に使用される可能性があります . ただし、このアプリケーションを確認するには、さらなる研究が必要です .
生物学的評価
この化合物は、1-アリール-3誘導体の新しいシリーズの生物学的評価に使用されています . これは、「1-フェニル-3-(1-(ピリジン-2-イル)ピロリジン-3-イル)尿素」が、新しい医薬品の開発および試験に潜在的に使用できることを示唆しています .
創薬
この化合物は、創薬、特に新しい分子の設計に使用されています . これは、「1-フェニル-3-(1-(ピリジン-2-イル)ピロリジン-3-イル)尿素」が、新しい薬の開発に潜在的に使用できることを示唆しています .
特性
IUPAC Name |
1-phenyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-13-6-2-1-3-7-13)19-14-9-11-20(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBRSROXEOJNHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2402338.png)

![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)






![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2402352.png)

![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)
![3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2402359.png)

